![molecular formula C16H12ClN5 B13705480 3-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridazine](/img/structure/B13705480.png)
3-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a chloro group and a hydrazino group linked to a phenyl and pyridyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridazine typically involves the reaction of 3-chloro-6-hydrazinopyridazine with a suitable aldehyde or ketone, such as phenyl(2-pyridyl)methanone, under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the desired pyridazine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridazine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
3-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-phenylpyridazine: A structurally similar compound with a phenyl group instead of the hydrazino linkage.
6-Phenyl-3(2H)-pyridazinone: Another related compound with a pyridazinone ring.
Uniqueness
3-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridazine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and potential biological activities compared to other pyridazine derivatives .
Properties
Molecular Formula |
C16H12ClN5 |
|---|---|
Molecular Weight |
309.75 g/mol |
IUPAC Name |
6-chloro-N-[[phenyl(pyridin-2-yl)methylidene]amino]pyridazin-3-amine |
InChI |
InChI=1S/C16H12ClN5/c17-14-9-10-15(20-19-14)21-22-16(12-6-2-1-3-7-12)13-8-4-5-11-18-13/h1-11H,(H,20,21) |
InChI Key |
LSQJSBBLFRSSCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=NN=C(C=C2)Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,8-Dichloro-6-methylimidazo[1,2-a]pyrazine--5-bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine](/img/structure/B13705411.png)
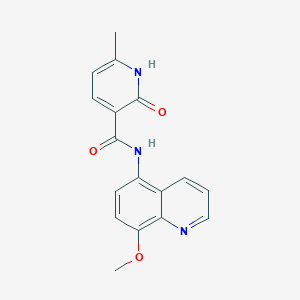
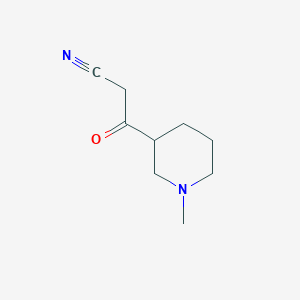
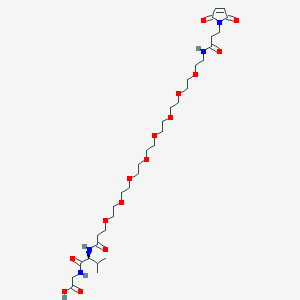


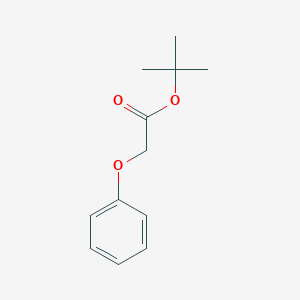
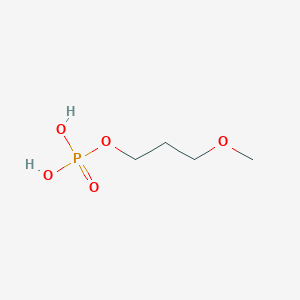
![N-[6-(Hydroxyamino)-4,5-dihydropyridin-2(3H)-ylidene]hydroxylamine](/img/structure/B13705451.png)
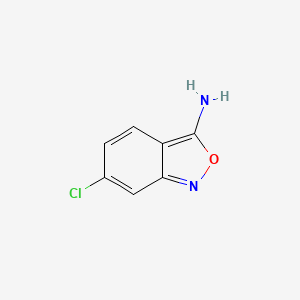
![4-Chlorofuro[2,3-b]pyridine-2-carbonitrile](/img/structure/B13705459.png)
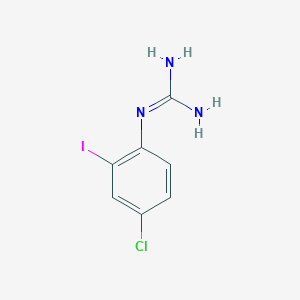
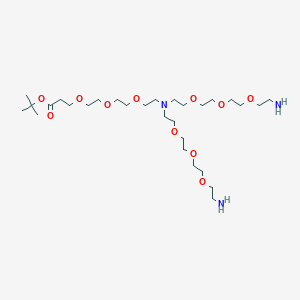
![4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B13705482.png)
